molecular formula C21H17F3N4O2S B3166920 Enzalutamide Impurity I CAS No. 915087-16-0

Enzalutamide Impurity I

Cat. No.: B3166920
CAS No.: 915087-16-0
M. Wt: 446.4 g/mol
InChI Key: GOTJOTNPYGBVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzalutamide Impurity I is a degradation product of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of castration-resistant prostate cancer. Enzalutamide works by inhibiting the androgen receptor signaling pathway, which is crucial for the growth and survival of prostate cancer cells . The presence of impurities like this compound is significant as they can affect the efficacy and safety of the pharmaceutical product.

Scientific Research Applications

Enzalutamide Impurity I has several scientific research applications:

Future Directions

While specific future directions for Desfluoroenzalutamide are not mentioned, the field of androgen receptor inhibitors like Enzalutamide continues to evolve with ongoing research into overcoming resistance and improving patient outcomes .

Biochemical Analysis

Biochemical Properties

Desfluoroenzalutamide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Enzalutamide. It interacts with various enzymes, proteins, and other biomolecules. For instance, Desfluoroenzalutamide has been shown to interact with androgen receptors, similar to Enzalutamide, but with reduced affinity. This interaction inhibits the binding of androgens, thereby blocking androgen receptor signaling pathways. Additionally, Desfluoroenzalutamide may interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .

Cellular Effects

Desfluoroenzalutamide affects various types of cells and cellular processes. In prostate cancer cells, it inhibits cell proliferation by blocking androgen receptor signaling. This inhibition leads to decreased expression of androgen-responsive genes, which are crucial for the growth and survival of prostate cancer cells. Furthermore, Desfluoroenzalutamide can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of Desfluoroenzalutamide involves its binding to androgen receptors, preventing the activation of these receptors by androgens. This binding inhibits the transcription of androgen-responsive genes, leading to reduced cell proliferation and survival. Additionally, Desfluoroenzalutamide may inhibit the activity of certain cytochrome P450 enzymes, affecting its own metabolism and that of other co-administered drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desfluoroenzalutamide change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and light exposure. Over time, the degradation of Desfluoroenzalutamide can lead to the formation of other impurities, which may have different biological activities. Long-term studies have shown that Desfluoroenzalutamide can have sustained inhibitory effects on androgen receptor signaling in prostate cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of Desfluoroenzalutamide vary with different dosages. At low doses, it effectively inhibits androgen receptor signaling without causing significant toxicity. At high doses, Desfluoroenzalutamide can cause adverse effects such as liver toxicity and alterations in hormone levels. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of the compound .

Metabolic Pathways

Desfluoroenzalutamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can be further processed by phase II enzymes, such as glucuronosyltransferases, resulting in the formation of more water-soluble compounds that are excreted in the urine. The metabolic pathways of Desfluoroenzalutamide can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic profile .

Transport and Distribution

Desfluoroenzalutamide is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. The distribution of Desfluoroenzalutamide within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of Desfluoroenzalutamide is primarily within the cytoplasm and nucleus of cells. It can bind to androgen receptors in the cytoplasm, preventing their translocation to the nucleus. Additionally, Desfluoroenzalutamide may undergo post-translational modifications that influence its localization and activity. These modifications can include phosphorylation and ubiquitination, which can affect its stability and interactions with other biomolecules .

Chemical Reactions Analysis

Enzalutamide Impurity I undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be induced using reagents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: This can occur under various conditions, often involving nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler, less oxidized compounds .

Comparison with Similar Compounds

Enzalutamide Impurity I can be compared with other degradation products of Enzalutamide, such as Oxi, A9, P1, and P2 . Each of these impurities has unique chemical properties and degradation pathways. For instance:

    Oxi: Formed under oxidative conditions.

    A9: Another degradation product with distinct structural features.

    P1 and P2: Formed under specific stress conditions and have unique chromatographic profiles.

This compound is unique in its specific formation conditions and its potential impact on the overall stability and efficacy of the pharmaceutical product .

Properties

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S/c1-20(2)18(30)27(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)28(20)14-7-4-12(5-8-14)17(29)26-3/h4-10H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTJOTNPYGBVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)NC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-16-0
Record name Defluoro enzalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEFLUORO ENZALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74K9JK886T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-[3-(4-cyano-3-trifluoromethylphenyl)-5,5-dimethyl-4-oxo-2-thioxo-imidazolidin-1-yl]benzoic acid methyl ester (49c) (0.02 g, 0.0435 mmol) and methylamine (2 ml distilled from its 40% aqueous solution) was kept at −20° C. for 15 hours. After evaporation of the methylamine, the mixture was chromatographed (dichloromethane:acetone, 80:20) to yield 4-[3-(4-cyano-3-trifluoromethylphenyl)-5,5-dimethyl-4-oxo-2-thioxo-imidazolidin-1-yl]-N-methylbenzamide (49d) [RD153] (0.01 g, 0.0224, 51%), the structure of which is illustrated in Formula 20. The ester 4-[3-(4-cyano-3-trifluoromethylphenyl)-5,5-dimethyl-4-oxo-2-thioxo-imidazolidin-1-yl]benzoic acid methyl ester (49c) (0.08 g, 0.0179 mmol, 41%) was also recovered.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enzalutamide Impurity I
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Enzalutamide Impurity I
Reactant of Route 3
Reactant of Route 3
Enzalutamide Impurity I
Reactant of Route 4
Reactant of Route 4
Enzalutamide Impurity I
Reactant of Route 5
Reactant of Route 5
Enzalutamide Impurity I
Reactant of Route 6
Reactant of Route 6
Enzalutamide Impurity I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.